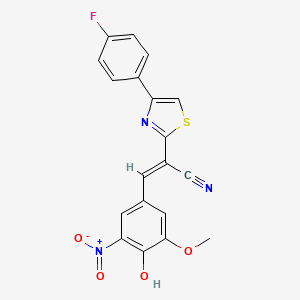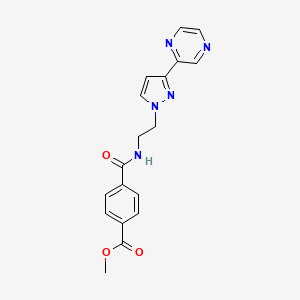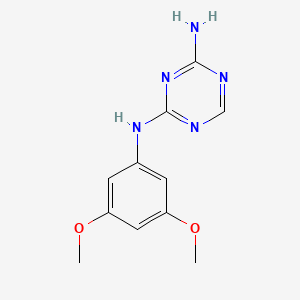![molecular formula C10H17ClN2O2 B2483496 [1,4'-Bipiperidine]-2,6-dione hydrochloride CAS No. 2241130-81-2](/img/structure/B2483496.png)
[1,4'-Bipiperidine]-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4'-Bipiperidine]-2,6-dione hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ligand Design for α₁-Adrenoceptor Subtypes
4-Phenylpiperidine-2,6-dione derivatives, with a connection to phenylpiperazinyl moieties, have been synthesized as ligands for α₁-adrenergic receptor (α₁-AR) subtypes. These compounds displayed nanomolar affinities in binding assays and blocked norepinephrine-induced stimulation, behaving as antagonists (Romeo et al., 2011).
Synthesis of 6-Arylpiperidine-2,4-diones
Novel 6-arylpiperidine-2,4-diones have been synthesized from β-aryl-β-aminoacids via chain extension, providing useful building blocks for heterocyclic chemistry (Leflemme, Dallemagne, & Rault, 2001).
Development of CCR3 Antagonists
Substituted bipiperidine amide compounds have been identified as antagonists for the CC chemokine receptor 3 (CCR3), a target in allergic diseases. These compounds have shown potent receptor affinity and inhibited eosinophil chemotaxis (Ting et al., 2005).
Psychotropic Activity in 5-HT Receptor Ligands
Studies have shown that 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione can serve as potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, exhibiting anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
LC-MS/MS Method for SCH 211803 Determination
A liquid chromatography-tandem mass spectrometric method has been developed for determining SCH 211803, a bipiperidine compound, in plasma, supporting pre-clinical studies (Yang, Wu, Clement, & Rudewicz, 2004).
Cascade Synthesis of 3-Cyanopiperidin-2,6-diones
An environmentally friendly one-pot synthesis of 3-cyanopiperidin-2,6-diones has been developed, providing key intermediates in drug and natural product synthesis (Paprocki, Berłożecki, & Ostaszewski, 2019).
Synthesis of Pomalidomide
A new, efficient, and environmentally friendly synthetic route for the preparation of pomalidomide has been described, starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride (Huang et al., 2016).
Direcciones Futuras
Piperidines, which include “[1,4’-Bipiperidine]-2,6-dione hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mecanismo De Acción
Target of Action
[1,4’-Bipiperidine]-2,6-dione hydrochloride, also known as Biperiden, primarily targets the muscarinic acetylcholine receptors in the central and peripheral nervous systems . These receptors play a crucial role in transmitting signals in the nervous system. Biperiden is a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at these receptors .
Mode of Action
Biperiden interacts with its targets by binding to the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity .
Biochemical Pathways
The primary biochemical pathway affected by Biperiden is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Biperiden disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This can have downstream effects on various bodily functions, including heart rate, digestion, and salivation .
Pharmacokinetics
Biperiden has a bioavailability of approximately 33% when taken orally . It is metabolized in the liver through hydroxylation, and the metabolites are excreted via the kidneys . The elimination half-life of Biperiden is between 18 to 24 hours . These properties impact the drug’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it stays in the body .
Result of Action
The molecular and cellular effects of Biperiden’s action include a reduction in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity . At the cellular level, Biperiden’s antagonistic action on the muscarinic acetylcholine receptors leads to a decrease in the activity of these receptors, disrupting the normal signal transmission in the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biperiden. For instance, factors such as pH can affect the drug’s solubility and absorption . At pH 7, Biperiden appears almost entirely in one ionic form (a protonated tertiary amine group of the 1,4’-bipiperidine-1’-carbaldehyde), and as pH increases beyond 7, the neutral form is produced . Therefore, changes in the body’s pH can influence the drug’s absorption and, consequently, its efficacy . Furthermore, exposure to light and heat can affect the stability of the drug .
Propiedades
IUPAC Name |
1-piperidin-4-ylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8;/h8,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWLEZRPAWODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)



![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)


